

An In-depth Technical Guide to 2-Ethyl-4-nitrophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethyl-4-nitrophenol**

Cat. No.: **B3051496**

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Ethyl-4-nitrophenol**, alongside detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

2-Ethyl-4-nitrophenol is an aromatic organic compound with the chemical formula C8H9NO3. [1][2] Its molecular structure consists of a phenol ring substituted with an ethyl group at position 2 and a nitro group at position 4.

Property	Value	Reference
Molecular Formula	C8H9NO3	[1][2]
Molecular Weight	167.16 g/mol	[1]
IUPAC Name	2-ethyl-4-nitrophenol	[1]
Canonical SMILES	CCC1=C(C=CC(=C1)--INVALID-LINK--[O-])O	[1]
InChI Key	YKTXVKQLETVLJG-UHFFFAOYSA-N	[1]
CAS Number	34105-70-9	[1]

Experimental Protocols

Synthesis of 2-Ethyl-4-nitrophenol

A plausible synthetic route for **2-Ethyl-4-nitrophenol** involves the nitration of 2-ethylphenol. The following is a generalized protocol based on common nitration procedures for phenolic compounds.

Materials:

- 2-Ethylphenol
- Nitric acid (concentrated)
- Sulfuric acid (concentrated)
- Dichloromethane (or other suitable organic solvent)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a flask maintained in an ice bath, slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid to a solution of 2-ethylphenol in dichloromethane with constant stirring.
- The reaction temperature should be carefully controlled and kept low to prevent over-nitration and side reactions.
- After the addition is complete, continue stirring the mixture in the ice bath for a specified period to allow the reaction to go to completion.

- Once the reaction is complete, carefully pour the mixture over crushed ice and transfer it to a separatory funnel.
- Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution to neutralize any remaining acid.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.
- The crude product can be further purified by column chromatography or recrystallization to yield pure **2-Ethyl-4-nitrophenol**.

Characterization of 2-Ethyl-4-nitrophenol

The structure and purity of the synthesized **2-Ethyl-4-nitrophenol** can be confirmed using various spectroscopic techniques.

1. Infrared (IR) Spectroscopy:

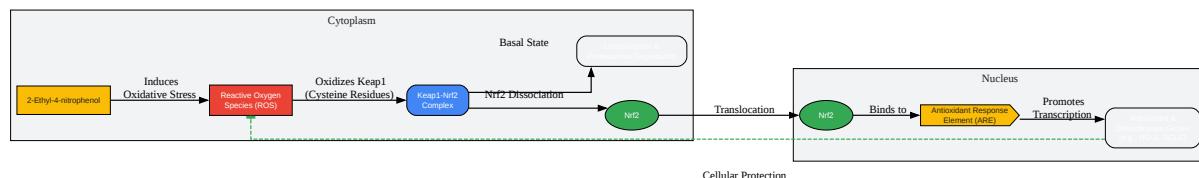
- Objective: To identify the functional groups present in the molecule.
- Methodology: A small amount of the sample is prepared as a KBr pellet or dissolved in a suitable solvent. The IR spectrum is recorded using an FTIR spectrometer.
- Expected Peaks: Characteristic peaks for the hydroxyl (-OH) group (broad band around $3200\text{-}3600\text{ cm}^{-1}$), the nitro (-NO₂) group (asymmetric and symmetric stretching bands around $1500\text{-}1560\text{ cm}^{-1}$ and $1300\text{-}1370\text{ cm}^{-1}$, respectively), and C-H and C=C bonds of the aromatic ring.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and ¹H NMR and ¹³C NMR spectra are acquired.
- Expected Signals: The ¹H NMR spectrum will show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the phenolic proton. The ¹³C NMR

spectrum will show characteristic signals for the aromatic carbons, the carbons of the ethyl group, and the carbons attached to the hydroxyl and nitro groups.

3. Mass Spectrometry (MS):


- Objective: To determine the molecular weight and fragmentation pattern.
- Methodology: The sample is introduced into a mass spectrometer, and the mass-to-charge ratio of the molecular ion and its fragments are recorded.
- Expected Result: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of **2-Ethyl-4-nitrophenol** (167.16 g/mol).[1]

Potential Biological Activity and Signaling Pathway

Nitroaromatic compounds are known to exhibit a range of biological activities, often related to the reduction of the nitro group within biological systems.[3] This bioreduction can lead to the generation of reactive intermediates that can induce cellular responses.[3]

One potential signaling pathway that could be modulated by nitrophenols is the Nrf2 antioxidant pathway.[4] 4-Nitrophenol, a structurally related compound, has been shown to induce oxidative stress and activate this pathway.[4] The Nrf2 pathway plays a crucial role in the cellular defense against oxidative stress.

Below is a diagram illustrating the logical flow of Nrf2 pathway activation by a xenobiotic compound like a nitrophenol.

[Click to download full resolution via product page](#)

Caption: Nrf2 antioxidant response pathway activation by a xenobiotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenol, 2-ethyl-4-nitro- | C8H9NO3 | CID 214742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-ethyl-4-nitrophenol (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. 4-Nitrophenol induces activation of Nrf2 antioxidant pathway and apoptosis of the germ cells in rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Ethyl-4-nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3051496#2-ethyl-4-nitrophenol-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com